molecular formula C27H30N4O4 B11609859 Methyl 5-{4-[benzyl(ethyl)amino]phenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 5-{4-[benzyl(ethyl)amino]phenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11609859
M. Wt: 474.6 g/mol
InChI Key: RSMKWMXHTGAJBO-UHFFFAOYSA-N
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Description

Methyl 5-{4-[benzyl(ethyl)amino]phenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{4-[benzyl(ethyl)amino]phenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{4-[benzyl(ethyl)amino]phenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various acids and bases to facilitate nucleophilic substitution . The conditions for these reactions are typically controlled to ensure the desired product is obtained with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 5-{4-[benzyl(ethyl)amino]phenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-{4-[benzyl(ethyl)amino]phenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-car

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

methyl 5-[4-[benzyl(ethyl)amino]phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H30N4O4/c1-6-31(16-18-10-8-7-9-11-18)20-14-12-19(13-15-20)22-21(26(33)35-5)17(2)28-24-23(22)25(32)30(4)27(34)29(24)3/h7-15,22,28H,6,16H2,1-5H3

InChI Key

RSMKWMXHTGAJBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C3C4=C(NC(=C3C(=O)OC)C)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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